N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide is an aromatic compound with a complex structure that includes a chlorophenyl group, a formyl group, a hydroxynaphthalene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-hydroxy-2-naphthoic acid in the presence of a base to form the intermediate compound. This intermediate is then subjected to formylation using formic acid or formyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of a ketone or carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-3-hydroxy-2-naphthamide
- N-(4-Chlorophenyl)-4-formyl-2-naphthamide
- N-(4-Chlorophenyl)-3-formyl-2-naphthamide
Uniqueness
N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide is unique due to the presence of both a formyl and hydroxyl group on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
52084-82-9 |
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Molecular Formula |
C18H12ClNO3 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H12ClNO3/c19-12-5-7-13(8-6-12)20-18(23)15-9-11-3-1-2-4-14(11)16(10-21)17(15)22/h1-10,22H,(H,20,23) |
InChI Key |
AELYZWJKFNAESE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=O)O)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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